6-(ethenesulfonyl)-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described in literature . For example, one efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .Chemical Reactions Analysis
Pyrimidines have been known to exhibit a range of chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
Pyrimidines are known for their diverse chemical reactivity, accessibility and a wide range of biological activities .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(ethenesulfonyl)-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves the reaction of 2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine with ethenesulfonyl chloride in the presence of a base.", "Starting Materials": [ "2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine", "ethenesulfonyl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Add the base to a solution of 2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in a suitable solvent, such as dichloromethane or chloroform.", "Slowly add ethenesulfonyl chloride to the reaction mixture while stirring at room temperature.", "Allow the reaction to proceed for several hours, monitoring the progress by TLC or other suitable analytical method.", "Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a solid or oil." ] } | |
CAS No. |
2613385-30-9 |
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.